Benzyl-alpha-galnac

Catalog No.
S663562
CAS No.
3554-93-6
M.F
C15H21NO6
M. Wt
311.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-alpha-galnac

CAS Number

3554-93-6

Product Name

Benzyl-alpha-galnac

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Synonyms

benzyl N-acetyl-alpha-D-galactosaminide, benzyl-alpha-GalNAc, benzyl-alpha-N-acetylgalactosamine, Bz-alpha-GalNAc, GalNAc-alpha-O-benzyl

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O

The exact mass of the compound Benzyl-alpha-galnac is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl-alpha-GalNAc (CAS 3554-93-6) is a synthetic, cell-permeable O-glycoside that functions as a highly specific competitive inhibitor of mucin-type O-glycan biosynthesis. By acting as a decoy substrate for core 1 beta-1,3-galactosyltransferase (C1GalT1) in the Golgi apparatus, it prevents the elongation of O-linked oligosaccharides, leading to the accumulation of truncated Tn antigens (GalNAc-alpha-Ser/Thr) on cell surface glycoproteins . In procurement and material selection, this compound is the established benchmark for isolating O-glycosylation pathways, modifying cellular adhesion properties, and reducing mucin barriers in both in vitro cell culture and in vivo tumor models, offering targeted pathway control that broad-spectrum metabolic inhibitors cannot provide [1].

Substituting Benzyl-alpha-GalNAc with unmodified N-acetylgalactosamine (GalNAc) or broad-spectrum glycosylation inhibitors fundamentally compromises assay integrity. Unmodified GalNAc lacks the hydrophobic benzyl group, rendering it incapable of efficiently crossing cell membranes or mimicking the natural GalNAc-alpha-Ser/Thr linkage required to act as a decoy substrate for C1GalT1 [1]. Furthermore, utilizing the beta-anomer (Benzyl-beta-GalNAc) results in complete loss of inhibitory function, as the target enzyme strictly requires the alpha-anomeric configuration for active-site binding [2]. Finally, substituting with N-glycosylation inhibitors like Tunicamycin conflates distinct biosynthetic pathways, failing to truncate the specific O-linked mucins responsible for targeted cell-matrix adhesion and chemoresistance profiles [3].

Stereospecific Decoy Activity: Alpha-Anomer vs. Beta-Anomer

The inhibitory mechanism of Benzyl-alpha-GalNAc relies entirely on its ability to mimic the natural GalNAc-alpha-Ser/Thr linkage. The target enzyme, core 1 beta-1,3-galactosyltransferase, exhibits strict stereospecificity. While Benzyl-alpha-GalNAc successfully acts as a competitive decoy substrate at standard 2-5 mM concentrations, the beta-anomer (Benzyl-beta-GalNAc) is sterically incompatible with the active site and fails to truncate O-glycans [1].

Evidence DimensionCore 1 beta-1,3-galactosyltransferase competitive binding
Target Compound DataActive decoy substrate (truncates O-glycans at 2-5 mM)
Comparator Or BaselineBenzyl-beta-GalNAc (Inactive)
Quantified DifferenceAbsolute requirement for alpha-linkage; beta-anomer yields 0% decoy activity
ConditionsIn vitro cell culture O-glycan truncation assays

Procurement must strictly specify the alpha-anomer, as any beta-anomer contamination or substitution will render the reagent biologically inert for O-glycosylation inhibition.

Pathway Specificity: O-Glycosylation vs. N-Glycosylation Inhibition

When isolating the effects of mucin-type glycoproteins on cellular adhesion, Benzyl-alpha-GalNAc provides exclusive O-glycan truncation. In comparative studies using SW1990 pancreatic cancer cells, pre-treatment with Benzyl-alpha-GalNAc successfully reduced the expression of O-linked sialylated Lewis antigens (sLe(a) and sLe(x)) and significantly decreased E-selectin binding. In contrast, the N-linked glycosylation inhibitor Tunicamycin had no effect on these specific O-linked adhesion markers[1].

Evidence DimensionReduction of O-linked E-selectin binding ligands
Target Compound DataSignificant reduction of sLe(a)/sLe(x) expression and adhesion
Comparator Or BaselineTunicamycin (No effect on O-linked mucin adhesion)
Quantified DifferenceExclusive targeting of O-linked pathways vs. N-linked pathways
ConditionsSW1990 cell adhesion assays to E-selectin

Buyers designing assays for mucin-specific adhesion or signaling must select Benzyl-alpha-GalNAc over broad or N-linked inhibitors to prevent off-target pathway interference.

Cellular Permeability and Efficacy vs. Unmodified Precursors

The benzyl group in Benzyl-alpha-GalNAc is functionally required for both membrane permeability and enzyme recognition. Unmodified GalNAc functions merely as a metabolic precursor and cannot passively diffuse into cells at high enough concentrations to act as a decoy. Benzyl-alpha-GalNAc, due to its hydrophobic aglycone, readily penetrates the cell membrane and localizes to the Golgi apparatus, where it effectively competes with endogenous substrates to halt O-glycan elongation [1].

Evidence DimensionIntracellular decoy substrate efficacy
Target Compound DataHigh membrane permeability and Golgi localization
Comparator Or BaselineUnmodified GalNAc (Poor permeability, acts as precursor)
Quantified DifferenceBenzyl group enables passive diffusion and essential active-site mimicry
ConditionsLive-cell O-glycan truncation models

Industrial and academic buyers cannot substitute cheaper, unmodified GalNAc for intracellular O-glycosylation inhibition workflows.

Process Application: Mucin Barrier Reduction for Drug Uptake

Benzyl-alpha-GalNAc is utilized to physically alter the tumor microenvironment by stripping protective mucin layers. In Capan-1 tumor models, pre-treatment with Benzyl-alpha-GalNAc significantly reduced MUC1 expression, which directly facilitated a measurable increase in the intracellular uptake and antitumour efficacy of the chemotherapeutic 5-Fluorouracil (5-FU). Baseline controls lacking O-glycan inhibition maintained their mucin barriers, resulting in lower drug penetration and higher chemoresistance [1].

Evidence DimensionIntracellular 5-FU drug uptake
Target Compound DataSignificantly enhanced uptake following mucin truncation
Comparator Or BaselineBaseline (No Benzyl-alpha-GalNAc pre-treatment)
Quantified DifferenceOvercomes mucin-mediated spatial hindrance for small-molecule drugs
ConditionsCapan-1 pancreatic tumor models treated with 5-FU

Demonstrates the compound's critical value as a pre-treatment reagent in drug formulation and chemoresistance screening assays.

In Vitro Mucin-Type O-Glycan Truncation Assays

Where researchers need to induce the accumulation of Tn antigens and study the isolated biological role of truncated O-glycans without affecting N-linked glycosylation pathways .

Tumor Microenvironment and Chemoresistance Modeling

Where developers are screening the efficacy of small-molecule chemotherapeutics and need to artificially reduce protective mucin barriers (e.g., MUC1, MUC4) to evaluate baseline drug uptake and cytotoxicity [1].

Cell Adhesion and Metastasis Profiling

Where industrial or academic labs are quantifying the specific contribution of O-linked sialylated Lewis antigens to endothelial cell binding (e.g., E-selectin interactions) in metastatic cancer cell lines [1].

XLogP3

-0.7

Dates

Last modified: 09-14-2023

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